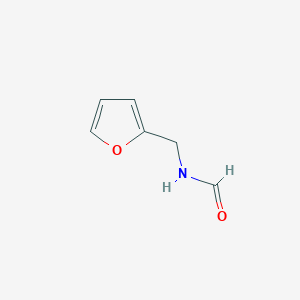
N-Furfurylformamide
Vue d'ensemble
Description
N-Furfurylformamide is an organic compound with the molecular formula C6H7NO2. It is a derivative of furfural, which is a furan-based aldehyde. This compound is known for its unique structure, which includes a furan ring attached to a formamide group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Mécanisme D'action
Target of Action
N-Furfurylformamide is an organic compound that is primarily used in organic synthesis as a starting material . It is a key intermediate in the synthesis of various compounds, including herbicides . The primary targets of this compound are the enzymes involved in these synthetic processes.
Mode of Action
It is known to participate in reactions under alkaline conditions . For instance, a common method of synthesizing this compound involves reacting formamide with 2-oxyfuran under alkaline conditions . The resulting product is this compound .
Biochemical Pathways
This compound is involved in the reductive amination of furfural . This process is catalyzed by cobalt-supported catalysts and results in the production of furfurylamine . The reductive amination of furfural is a key step in the sustainable production of amines from biomass .
Pharmacokinetics
It is known that the compound is relatively stable at room temperature but can decompose at high temperatures . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability could be influenced by temperature and other environmental factors.
Result of Action
The primary result of this compound’s action is the production of various compounds through organic synthesis . For example, it can be used to prepare herbicides . The molecular and cellular effects of this compound’s action would therefore depend on the specific compounds that are synthesized using it as a starting material.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature . For instance, while the compound is relatively stable at room temperature, it can decompose at high temperatures . This suggests that the compound’s action and efficacy could be reduced under high-temperature conditions. Additionally, this compound should be stored and handled according to safety regulations to prevent dangerous reactions with strong oxidizing agents .
Analyse Biochimique
Biochemical Properties
N-Furfurylformamide has been found to interact with formylmethanofuran dehydrogenases, which are enzymes found in methanogenic Archaea . These enzymes catalyze the dehydrogenation of this compound, albeit at considerably reduced activity compared to their primary substrate, N-formylmethanofuran .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with formylmethanofuran dehydrogenases . These enzymes catalyze the dehydrogenation of this compound, a process that likely involves binding interactions with the enzyme, potentially leading to changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of formylmethanofuran dehydrogenases . These enzymes are part of the methanogenesis pathway in methanogenic Archaea, where they catalyze the dehydrogenation of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Furfurylformamide can be synthesized from furfurylamine. The preparation involves the reaction of furfurylamine with formic acid or its derivatives. One common method includes the use of p-toluenesulphonic acid as a catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Furfurylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the formamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furfurylamines or furfuryl alcohols .
Applications De Recherche Scientifique
N-Furfurylformamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological enzymes and pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- N-Methylformamide
- Formamide
- Furfurylamine
Comparison: N-Furfurylformamide is unique due to the presence of both a furan ring and a formamide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler formamides or furfuryl derivatives. Its structure also enables specific interactions with enzymes and other biological molecules, making it a valuable compound in research .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUCHVCRRKTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222996 | |
| Record name | N-Furfurylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72693-10-8 | |
| Record name | N-Furfurylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Furfurylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(furan-2-yl)methyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FURFURYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B36400.png)
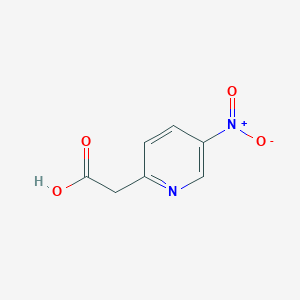
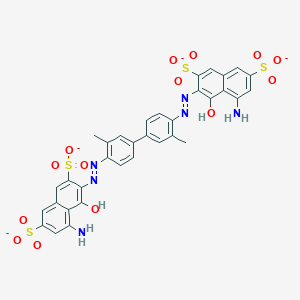
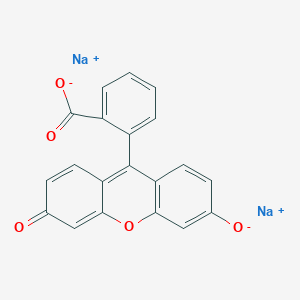
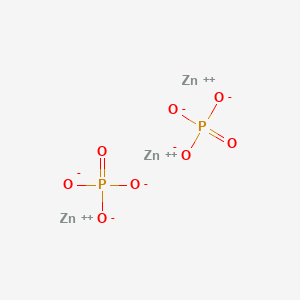
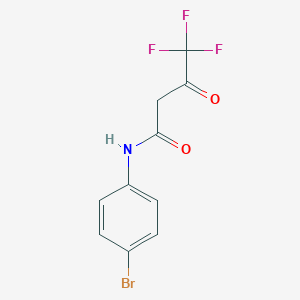
![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)
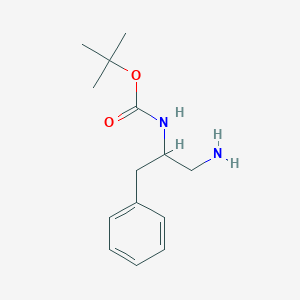
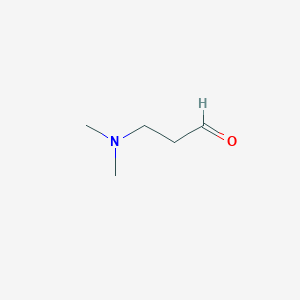
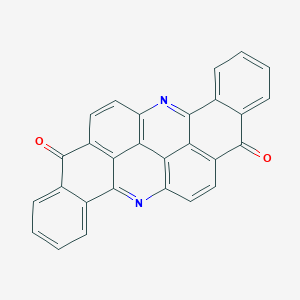
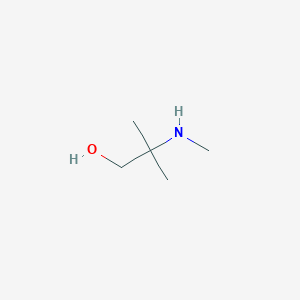
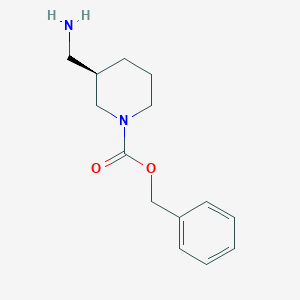
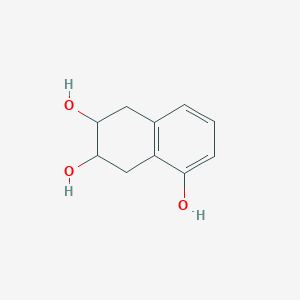
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
